molecular formula C11H14NO3P B14490182 Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester CAS No. 63671-84-1

Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester

Cat. No.: B14490182
CAS No.: 63671-84-1
M. Wt: 239.21 g/mol
InChI Key: WGSJIYGIKVGWIJ-UHFFFAOYSA-N
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Description

Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group and a pyridinylethynyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (3-pyridinylethynyl)-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate pyridinylethynyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acids or bases, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Hydrolysis: Yields phosphonic acid and ethanol.

    Oxidation: Produces oxidized phosphonic acid derivatives.

    Substitution: Results in substituted pyridinylethynyl phosphonic acid esters.

Scientific Research Applications

Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of novel materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of phosphonic acid, (3-pyridinylethynyl)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (2-pyridinylethynyl)-, diethyl ester
  • Phosphonic acid, (4-pyridinylethynyl)-, diethyl ester
  • Phosphonic acid, (3-pyridinylmethyl)-, diethyl ester

Uniqueness

Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester is unique due to the specific positioning of the pyridinylethynyl group, which can influence its reactivity and interaction with molecular targets. This unique structure may confer distinct biological and chemical properties compared to its analogs.

Properties

CAS No.

63671-84-1

Molecular Formula

C11H14NO3P

Molecular Weight

239.21 g/mol

IUPAC Name

3-(2-diethoxyphosphorylethynyl)pyridine

InChI

InChI=1S/C11H14NO3P/c1-3-14-16(13,15-4-2)9-7-11-6-5-8-12-10-11/h5-6,8,10H,3-4H2,1-2H3

InChI Key

WGSJIYGIKVGWIJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C#CC1=CN=CC=C1)OCC

Origin of Product

United States

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